Methyl 1H,1H-perfluorohexyl ether

Description

Classification and Structural Context within Per- and Polyfluoroalkyl Substances (PFAS)

Methyl 1H,1H-perfluorohexyl ether is classified as a per- and polyfluoroalkyl substance (PFAS). This broad group of chemicals is characterized by the presence of a fully fluorinated carbon chain. Specifically, this compound is a hydrofluoroether (HFE), a subclass of PFAS that contains an ether linkage and hydrogen atoms, which distinguishes it from some of the more well-known and environmentally persistent perfluorinated compounds. rsc.orgdntb.gov.ua

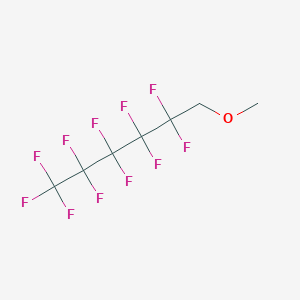

The structure of this compound consists of a methyl group (CH₃) attached to an oxygen atom, which is in turn bonded to a partially fluorinated hexyl chain. The "1H,1H" designation in its IUPAC name, 1-(methoxy)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, indicates the position of the two hydrogen atoms on the carbon atom adjacent to the ether linkage. This structural feature is significant as the carbon-hydrogen bonds are more susceptible to degradation in the atmosphere compared to the highly stable carbon-fluorine bonds that characterize many other PFAS.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(methoxy)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |

| CAS Number | 1391033-26-3 |

| Molecular Formula | C₇H₅F₁₁O |

Overview of Scientific Interest in Fluorinated Ethers

Fluorinated ethers, including hydrofluoroethers like this compound, have attracted considerable scientific interest due to their unique combination of properties. rsc.orgyujichemtech.com These compounds often exhibit low surface tension, low viscosity, good thermal stability, and non-flammability. rsc.orgyujichemtech.com

These properties have led to their investigation and use in a variety of applications, including:

Heat transfer fluids: Their thermal stability and wide liquid range make them suitable for cooling applications in the electronics and semiconductor industries. rsc.orgfluorochemie.com

Cleaning solvents: Their ability to dissolve a range of soils without damaging sensitive electronic components has made them valuable as precision cleaning agents. rsc.orggoogle.com

Lubricant deposition: They can be used as carrier fluids for lubricants in the manufacturing of hard disk drives and other electronic devices.

Electrolytes in batteries: Research is ongoing into their potential use in creating safer and more efficient electrolytes for next-generation batteries. researchgate.net

The presence of the ether bond and hydrogen atoms in HFEs generally results in shorter atmospheric lifetimes compared to their perfluorinated counterparts, which is a key factor driving their use as replacements for more environmentally persistent chemicals. rsc.org

Academic Significance and Research Gaps for this compound

While the broader class of hydrofluoroethers has been the subject of numerous studies, specific academic research focusing solely on this compound is limited. Much of the available information is in the context of its inclusion in chemical supplier catalogs and its general classification as an HFE.

A significant research gap exists in the detailed characterization of this specific compound. Publicly available, peer-reviewed studies on its synthesis, comprehensive spectroscopic analysis (such as detailed NMR, IR, and mass spectrometry data), and specific application-oriented research are scarce.

Furthermore, while the environmental fate of HFEs, in general, is understood to be more favorable than that of fully fluorinated compounds, detailed degradation studies and toxicological assessments for this compound are not widely published. nih.gov The academic community has an opportunity to fill these knowledge gaps to provide a more complete scientific understanding of this particular fluorinated ether. Future research could focus on:

Developing and publishing detailed and efficient synthesis methods.

Conducting comprehensive spectroscopic analyses to create a robust and publicly accessible data profile for the compound.

Investigating its specific performance in potential applications, such as heat transfer or as a solvent in specialized chemical reactions.

Undertaking detailed environmental fate and toxicological studies to fully assess its environmental and health profile.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c1-19-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLUUNOJPPKNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022717 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391033-26-3 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Perfluorinated Ethers

The construction of the ether linkage in perfluorinated compounds requires robust synthetic protocols due to the electron-withdrawing nature of the perfluoroalkyl chain, which influences the reactivity of adjacent functional groups.

A primary and effective method for the synthesis of Methyl 1H,1H-perfluorohexyl ether is through the alkylation of the corresponding alcohol, 1H,1H-perfluorohexan-1-ol. This process typically involves the in situ generation of a fluorinated alkoxide, which then acts as a potent nucleophile.

The Williamson ether synthesis provides a foundational approach for this transformation. youtube.commasterorganicchemistry.com In this method, the alcohol is first treated with a strong base to form the alkoxide, which is then reacted with a suitable methylating agent. youtube.commasterorganicchemistry.com

The choice of the alkylating agent is critical for the success of the synthesis. Commonly employed methylating agents include methyl triflate (CH₃SO₃CF₃) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). Methyl triflate is a highly reactive and efficient methylating agent, often providing good yields under mild conditions. Dimethyl sulfate is a more cost-effective alternative, though it may require more stringent reaction conditions due to its lower reactivity.

The optimization of reaction conditions involves careful consideration of the base, solvent, and temperature. A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is typically used to deprotonate the weakly acidic 1H,1H-perfluorohexan-1-ol to form the sodium or potassium 1H,1H-perfluorohexan-1-oxide. masterorganicchemistry.com The choice of solvent is also crucial; aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide oxygen. masterorganicchemistry.com

Table 1: Comparison of Methylating Agents for Ether Synthesis

| Alkylating Agent | Formula | Key Characteristics |

| Methyl Triflate | CH₃SO₃CF₃ | Highly reactive, good yields under mild conditions |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Cost-effective, may require more forcing conditions |

The formation of the fluoroalkoxide is a standard acid-base reaction where a strong base abstracts the proton from the hydroxyl group of the 1H,1H-perfluorohexan-1-ol. The resulting perfluoroalkoxide is a potent nucleophile. The subsequent reaction with the methylating agent proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com The alkoxide oxygen attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., triflate or sulfate) and forming the ether linkage. masterorganicchemistry.com

The high electronegativity of the fluorine atoms in the perfluorohexyl chain can influence the nucleophilicity of the alkoxide, making it a weaker nucleophile than its non-fluorinated counterpart. However, the alkoxide is still sufficiently reactive to participate in Sₙ2 reactions with highly electrophilic alkylating agents. masterorganicchemistry.com

Nucleophilic substitution reactions are a cornerstone of ether synthesis, including for fluorinated ethers. libretexts.org The Williamson ether synthesis, as previously discussed, is a prime example. youtube.commasterorganicchemistry.com This reaction is versatile but can be limited by competing elimination reactions, especially with sterically hindered substrates. libretexts.org

For the synthesis of this compound, the reaction of sodium 1H,1H-perfluorohexan-1-oxide with a methyl halide (e.g., methyl iodide) is a viable route. The reaction is an Sₙ2 process where the alkoxide displaces the halide ion. masterorganicchemistry.com To favor substitution over elimination, primary alkyl halides are the preferred electrophiles. masterorganicchemistry.com

While nucleophilic substitution remains a common method, radical and catalytic approaches offer alternative pathways for the synthesis of fluorous ethers, particularly for more complex structures. kanazawa-u.ac.jp Radical reactions can sometimes overcome the limitations of ionic reactions, such as those posed by steric hindrance. kanazawa-u.ac.jp For instance, radical-based methods might involve the addition of a perfluoroalkyl radical to a double bond or a radical-mediated etherification.

Catalytic methods are also gaining prominence. For example, transition metal-catalyzed cross-coupling reactions could potentially be adapted for the formation of the C-O bond in perfluorinated ethers. acs.orgnih.gov These methods might offer advantages in terms of selectivity and functional group tolerance. The development of catalysts for the efficient synthesis of perfluoroalkyl ethers is an active area of research. rsc.orgrsc.org

Alkylation Strategies via In Situ Generated Fluorinated Alkoxides

Polymerization and Derivatization from Ether Monomers

Derivatization of perfluoroalkyl substances is a common strategy to modify their properties or to facilitate their analysis. digitellinc.comnih.govnih.govresearchgate.net For instance, the ether linkage in this compound could potentially be cleaved under harsh conditions, allowing for further functionalization of the perfluoroalkyl chain. More commonly, other functional groups would be introduced to the molecule to enable specific derivatization reactions. The synthesis of perfluorovinyl ether monomers is a known route to fluoropolymers. acs.org While this compound is not a vinyl ether, this highlights the general interest in polymerizing fluorinated ether structures.

The oxidation of certain polyfluoroalkyl ether acids by radicals has been studied, indicating that the ether linkage can be a site of reaction under specific oxidative conditions. nih.govnih.govacs.org This suggests that derivatization could be achieved through controlled oxidation, although this would likely lead to degradation of the ether molecule rather than simple functionalization.

Cationic Polymerization of Perfluoroalkyl Vinyl Ethers

Cationic polymerization is a primary method for the polymerization of electron-rich monomers like vinyl ethers. nih.gov The process is initiated by an electrophilic species, such as a Lewis acid or a protonic acid, which activates the vinyl group for propagation. nih.gov While specific studies on the cationic polymerization of methyl 1H,1H-perfluorohexyl vinyl ether are not readily found, research on other fluorinated vinyl ethers provides valuable insights. For instance, the polymerization of perfluoro(methyl vinyl ether) has been achieved under high-pressure conditions, suggesting that specialized conditions might be necessary to overcome the electronic effects of the perfluoroalkyl group. researchgate.net

The living/controlled nature of cationic polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow dispersities. acs.org Various initiating systems have been developed to achieve this control, including the use of a strong organic acid like pentacarbomethoxycyclopentadiene (PCCP) in combination with a hydrogen bond donor, which has been shown to be effective for the moisture-tolerant cationic RAFT polymerization of vinyl ethers. rsc.org

Table 1: Examples of Cationic Polymerization of Vinyl Ethers

| Monomer | Initiating System | Polymer Characteristics | Reference |

| Isobutyl vinyl ether | PCCP/Hydrogen Bond Donor | Controlled molar mass, narrow dispersity | rsc.org |

| Perfluoro(methyl vinyl ether) | High Pressure (300-1500 MPa) | Elastic, transparent, soluble in perfluorinated solvents | researchgate.net |

| Various Vinyl Ethers | Trifluoromethyl sulfonates | Varying molecular weights, distributions, and tacticities | nih.gov |

This table presents data for analogous compounds to illustrate the principles of cationic polymerization of vinyl ethers.

Conventional Radical Polymerization for Fluorinated Copolymers

Conventional radical polymerization offers a versatile method for copolymerizing a wide range of monomers. This technique is applicable to many vinylic monomers and is generally more tolerant to functional groups and impurities compared to ionic polymerizations. wikipedia.org The synthesis of fluorinated copolymers often utilizes radical polymerization to incorporate fluorinated monomers into a polymer chain.

While specific data on the conventional radical polymerization of this compound is not available, studies on other fluorinated monomers provide a basis for its potential copolymerization. For instance, the radical polymerization of tetrafluoroethylene (B6358150) is a well-established industrial process. wikipedia.org More controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of vinyl ether-based macromonomers, indicating that radical methods can be adapted for these systems. cmu.edu

End-Group Modification in Thermoresponsive Poly(methyl vinyl ether)s

The introduction of specific end-groups can significantly alter the properties of a polymer, such as its thermoresponsiveness. Poly(methyl vinyl ether) (PMVE) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions. The modification of PMVE with fluorinated end-groups is a strategy to fine-tune this behavior. The high hydrophobicity of perfluoroalkyl chains can influence the hydration state of the polymer chains, thereby affecting the temperature at which phase separation occurs.

The lability of the thiocarbonylthio group in polymers synthesized by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for ready post-polymerization functionalization. This provides a convenient route for introducing a 1H,1H-perfluorohexyl moiety to the chain end. While direct examples using this compound for this purpose are not documented, the principle of using fluorinated thiols to modify RAFT-synthesized polymers is established. Research has shown that fluorinated polyacrylamides exhibit unique thermoresponsive properties, and the solubility can be controlled by the degree of fluorination. rsc.org Similarly, the introduction of perfluoroalkyl end-groups onto polyethylene (B3416737) has been shown to regulate the crystal/amorphous interfaces. figshare.com

Late-Stage Functionalization to Fluoroalkyl Analogs

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late step in their synthesis, avoiding the need for de novo synthesis. nih.govresearchgate.net This approach could be hypothetically applied to introduce the (1H,1H-perfluorohexyloxy)methyl group onto a pre-existing molecular scaffold.

One potential strategy involves the O-fluoroalkylation of phenols. An efficient method for the late-stage selective O-fluoroalkylation of tyrosine residues in peptides has been developed using 3,3-difluoroallyl sulfonium (B1226848) salts, demonstrating the feasibility of introducing fluoroalkyl ether motifs into complex biomolecules. rsc.org While this specific reagent would not yield the desired 1H,1H-perfluorohexyl ether, it highlights the potential of developing tailored reagents for the introduction of specific fluoroalkoxy groups.

Environmental Fate and Transformation Mechanisms

Environmental Persistence and Resistance to Degradation

Hydrofluoroethers are recognized for their relatively short atmospheric lifetimes compared to their predecessors, such as chlorofluorocarbons (CFCs) and perfluorocarbons (PFCs). fluorochemie.comwikipedia.org However, their chemical moieties exhibit resistance to biodegradation, suggesting that they may only undergo partial breakdown in the environment. purdue.edu

Abiotic Stability in Aqueous and Atmospheric Compartments

In aqueous environments, hydrofluoroethers like Methyl 1H,1H-perfluorohexyl ether are expected to be stable and show insignificant toxicity to aquatic organisms at their saturation points. purdue.edu Due to their high volatility and high Henry's Law constants, these compounds are expected to move rapidly from water or soil surfaces into the atmosphere. purdue.edu

The atmospheric fate of these compounds is of primary concern. For a closely related compound, HFE-7100 (a mixture of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether), the atmospheric lifetime is estimated to be approximately 4.1 years. purdue.edu The primary atmospheric degradation mechanism for hydrofluoroethers is their reaction with hydroxyl (OH) radicals. nih.govncsu.edu For some hydrofluoroether isomers, the rate of reaction with OH radicals is dependent on the position of the methoxy (B1213986) group, with isomers having the -OCH3 group in an alpha-position relative to a double bond showing greater reactivity. nih.gov The atmospheric degradation of HFE-7100 is expected to yield n-perfluorobutyric acid, carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF). purdue.edu

Atmospheric Data for a Related Hydrofluoroether (HFE-7100)

| Parameter | Value | Source |

|---|---|---|

| Atmospheric Lifetime | ~4.1 years | purdue.edu |

| Ozone Depletion Potential (ODP) | 0 | fluorochemie.com |

| Global Warming Potential (GWP, 100-year) | 280-320 | purdue.edu |

| Primary Degradation Reactant | OH radicals | nih.govncsu.edu |

| Expected Degradation Products | n-perfluorobutyric acid, CO2, HF | purdue.edu |

Influence of Molecular Structure on Environmental Lifetimes

The molecular structure of hydrofluoroethers plays a critical role in their environmental persistence. The presence of C-H bonds in the methoxy group makes them susceptible to attack by atmospheric OH radicals, leading to shorter atmospheric lifetimes compared to fully fluorinated compounds. nih.gov The ether linkage (C-O-C) itself is a point of potential cleavage during degradation. acs.orgacs.org

Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atom increases the bond dissociation energy of the C-F bonds on adjacent fluorinated carbons, making them more resistant to certain forms of degradation. acs.orgacs.org However, the cleavage of the C-O ether bond can be a major degradation pathway, leading to the formation of unstable perfluoroalcohols and promoting defluorination. acs.orgacs.org The presence of branching in the fluoroalkyl chain can slow down the rate of degradation. acs.orgacs.org

Biotransformation Pathways and Metabolite Profiling

The biotransformation of hydrofluoroethers is a key area of research for understanding their ultimate environmental fate. The presence of a non-fluorinated carbon moiety is a crucial factor for initiating biodegradation.

Proposed Biodegradation Schemes (e.g., Beta-Oxidation, Alpha-Oxidation)

The aerobic biotransformation of some ether PFAS is initiated by the oxidation (hydroxylation) of a non-fluorinated carbon next to the ether group. nih.gov This forms an unstable hemiacetal intermediate that can spontaneously break down. nih.gov

While not directly demonstrated for this compound, the structural similarity of perfluorinated acids to fatty acids suggests that they may interact with metabolic pathways like beta-oxidation. chemtel.netwikipedia.org Beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA. wikipedia.orgjackwestin.com Some studies have shown that perfluorooctane (B1214571) sulfonic acid (PFOS) can inhibit the beta-oxidation of fatty acids. wikipedia.org The reversal of the beta-oxidation cycle has been explored for the biosynthesis of various compounds, and the enzymes involved can utilize derivatives of phenylpropionic acid as substrates. nih.gov

Alpha-oxidation is another fatty acid degradation pathway that removes a single carbon from the carboxyl end and is used to break down branched-chain fatty acids. fluorochemie.com Given the branched nature that can arise from ether linkages, this pathway could also be relevant, though specific studies on hydrofluoroethers are lacking.

Formation of Terminal Perfluorocarboxylic Acids (PFCAs) from Precursors

A significant body of evidence indicates that various per- and polyfluoroalkyl substances (PFAS), including hydrofluoroethers, can act as precursors to the formation of terminal perfluorocarboxylic acids (PFCAs). nih.govwww.gov.uknih.gov The degradation of these precursor compounds in the environment can lead to the release of persistent PFCAs. www.gov.uk For example, the atmospheric degradation of HFE-7100 is expected to form perfluorobutyric acid (PFBA). purdue.edu In biotransformation studies of other novel polyfluoroether-based surfactants, the formation of PFCAs such as perfluoropropanoic acid (PFPrA) has been observed. acs.org

The Total Oxidizable Precursor (TOP) assay is a method used to quantify the potential of a sample to form PFCAs through oxidation. nih.gov This assay has demonstrated that some polyfluoroalkyl ether acids are oxidized to shorter-chain PFCAs. nih.gov

Identification of Transient Intermediates During Biotransformation

The biotransformation of ether PFAS often proceeds through the formation of unstable intermediates. nih.govusgs.gov A key step in the aerobic biotransformation of some ether PFAS with a non-fluorinated carbon is the formation of an unstable fluoroalcohol intermediate following initial oxidation. purdue.edu This intermediate can then undergo spontaneous defluorination. purdue.eduusgs.gov

In studies of other functionalized hydrofluoroether alcohols, second-generation HFE acid products have been identified as metabolites. ewg.org For instance, the biotransformation of a polyfluoroether-based surfactant led to the identification of FESOH (an alcohol) and FESCA (a carboxylic acid) as degradation products, which then further transformed into smaller metabolites like 2H-3:2 PFECA. acs.org The specific transient intermediates for this compound have not been detailed in the available literature.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| HFE-7100 | Methyl nonafluorobutyl ether / Methyl nonafluoroisobutyl ether mixture |

| PFCA | Perfluorocarboxylic Acid |

| PFECA | Perfluoroalkyl ether carboxylic acid |

| PFOS | Perfluorooctane sulfonic acid |

| PFBA | Perfluorobutyric acid |

| PFPrA | Perfluoropropanoic acid |

| FESOH | A polyfluoroether alcohol degradation product |

| FESCA | A polyfluoroether carboxylic acid degradation product |

| 2H-3:2 PFECA | A smaller polyfluoroether carboxylic acid metabolite |

| CFCs | Chlorofluorocarbons |

| PFCs | Perfluorocarbons |

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are governed by its mobility in water, transport through the atmosphere, and behavior at interfaces between different environmental media.

The mobility of this compound in aquatic environments is largely influenced by its solubility in water and its tendency to sorb to soil and sediment. Hydrofluoroethers, in general, exhibit low water solubility. libretexts.org For instance, ethers with up to three carbon atoms show some solubility in water due to the potential for hydrogen bonding, but this solubility decreases as the carbon chain length increases. libretexts.org

Table 1: General Properties of Hydrofluoroethers (HFEs) Relevant to Aqueous Transport

| Property | General Value/Characteristic for HFEs | Implication for Aqueous Transport of this compound |

| Water Solubility | Low libretexts.org | Limited dissolution in water, potentially reducing transport in dissolved phase. |

| log Kow | Estimated < 3.5 for commercial HFEs nih.gov | Moderate sorption to organic matter, leading to retarded transport in soil and sediment. |

| Density | Generally higher than water | Potential to sink in aqueous systems if present as a separate phase. |

Note: Specific data for this compound were not available in the reviewed literature. The table is based on general characteristics of the HFE class.

Hydrofluoroethers are considered to have a relatively short atmospheric lifetime, estimated to be less than two weeks. wikipedia.org This is a significant improvement compared to their predecessors like CFCs and PFCs. wikipedia.org The primary removal mechanism for HFEs from the troposphere is expected to be their reaction with hydroxyl (OH) radicals. acs.org The presence of C-H bonds in HFE molecules makes them susceptible to attack by these radicals, leading to their degradation in the atmosphere. acs.org

While specific data on the atmospheric lifetime and vapor pressure of this compound are not available, the general properties of HFEs suggest a limited potential for long-range atmospheric transport. wikipedia.org Their higher molecular weights contribute to their shorter persistence in the atmosphere as they are more likely to be removed through deposition processes. wikipedia.org However, it is important to note that even with a shorter lifetime, atmospheric transport can still contribute to the distribution of these compounds. For example, studies on perfluorooctanoic acid (PFOA), which has a relatively short atmospheric lifetime of about 12 days, have shown that atmospheric transport of its precursors can lead to contamination in remote areas. mdpi.com

Table 2: Atmospheric Properties of Hydrofluoroethers (HFEs)

| Property | General Value/Characteristic for HFEs | Implication for Atmospheric Transport of this compound |

| Atmospheric Lifetime | < 2 weeks wikipedia.org | Limited potential for long-range atmospheric transport. |

| Primary Degradation Pathway | Reaction with OH radicals acs.org | Chemical transformation in the troposphere. |

| Ozone Depletion Potential (ODP) | Zero wikipedia.org | Not harmful to the stratospheric ozone layer. |

| Global Warming Potential (GWP) | Relatively low nih.gov | Lower contribution to global warming compared to older fluorinated compounds. |

Note: Specific data for this compound were not available in the reviewed literature. The table is based on general characteristics of the HFE class.

The behavior of chemical compounds at interfaces, such as the boundary between air and water, plays a crucial role in their environmental transport and fate. cuny.eduyoutube.comyoutube.com Hydrofluoroethers are known to have low surface tension. fluorochemie.com This property influences how they spread and interact at interfaces.

While specific studies on the interfacial behavior of this compound are limited, research on other fluorinated surfactants demonstrates their tendency to accumulate at air-water interfaces. This accumulation can alter the properties of the surface and facilitate the transfer of these compounds from water to the atmosphere through processes like the formation of sea spray aerosols. afit.edu The study of interfacial phenomena is complex and involves understanding the thermodynamics and dynamics of molecules at these boundaries. youtube.comcicenergigune.com

Advanced Remediation and Degradation Technologies

Given the persistence of many fluorinated compounds, research into effective remediation and degradation technologies is crucial. This section explores two potential advanced technologies for the breakdown of compounds like this compound.

Reductive defluorination is a promising approach for the degradation of per- and polyfluoroalkyl substances (PFAS). nih.gov This method involves the addition of electrons to the molecule, leading to the cleavage of the highly stable carbon-fluorine (C-F) bond. youtube.com Various reductive systems have been investigated for other PFAS, such as the use of hydrated electrons generated by UV light in the presence of sulfite. youtube.com For instance, this method has shown high efficiency in the degradation and defluorination of PFOA. youtube.com

While specific studies on the reductive defluorination of this compound were not found, research on other PFAS demonstrates that the process can lead to the stepwise breakdown of the fluorinated chain, ultimately resulting in the formation of fluoride ions and non-fluorinated carbon compounds. youtube.com The effectiveness of reductive defluorination can be influenced by the specific structure of the PFAS molecule. mdpi.com

Mechanochemical decomposition is an emerging technology that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. nih.govmdpi.com This process has been successfully applied to the degradation of various PFAS, including PFOA, PFOS, and even the highly inert polymer polytetrafluoroethylene (PTFE). mdpi.comnih.gov The mechanical forces generated during milling can break chemical bonds and create reactive species that lead to the decomposition of the target compound. nih.gov

The addition of co-milling reagents, such as potassium hydroxide (B78521) (KOH) or various metal oxides like calcium oxide (CaO) and strontium oxide (SrO), can enhance the degradation process by promoting mineralization of the fluorine into inorganic fluoride salts. mdpi.comnih.gov Although no specific research was found on the mechanochemical decomposition of this compound, the successful application of this technology to a range of other fluorinated compounds suggests its potential for the degradation of hydrofluoroethers. mdpi.comnih.gov

Analytical Methods for Characterization and Quantification

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of PFAS, including ether-containing species. acs.org This combination allows for the separation of complex mixtures and the sensitive and selective detection of target analytes.

Liquid chromatography-mass spectrometry (LC-MS) is a principal technique for the analysis of a wide range of PFAS, particularly the non-volatile and ionic or ionizable compounds. rsc.org For compounds like Methyl 1H,1H-perfluorohexyl ether and its potential degradation products, LC-MS offers robust analytical solutions. scientistlive.comthermofisher.com Reversed-phase chromatography is commonly employed, often with a C18 stationary phase, which separates compounds based on their hydrophobicity. scientistlive.comymcamerica.com Due to the potential for background contamination from PFAS in the analytical system, a delay column is often installed between the pump and the injector to chromatographically separate system-related contamination from the analytes of interest in the sample. scientistlive.com

Methodologies have been developed for the simultaneous analysis of legacy PFAS, like PFOA and PFOS, and emerging alternative PFAS, which include perfluoroalkyl ether carboxylic acids (PFECAs). scientistlive.com These methods can be adapted for the targeted analysis of this compound. Non-targeted analysis, on the other hand, is a powerful approach for identifying novel or unexpected PFAS in a sample without the need for pre-existing analytical standards. acs.org

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of PFAS due to its high selectivity and sensitivity. rsc.org In a typical LC-MS/MS workflow, the analyte is first ionized, usually by electrospray ionization (ESI) in negative ion mode for acidic PFAS. The resulting precursor ion is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for low detection limits. dtic.mil

For perfluoroalkyl ether acids, characteristic fragmentation patterns are observed. For instance, perfluoroalkyl ether carboxylic acids (PFECAs) often exhibit a primary fragmentation pathway involving decarboxylation (a neutral loss of CO2). nih.gov Another common fragmentation is the cleavage at the ether linkage. nih.gov While specific MS/MS transitions for this compound are not widely published, they can be predicted based on its structure. The table below shows typical MS/MS parameters for related perfluoroalkyl substances.

Table 1: Illustrative LC-MS/MS Parameters for Selected PFAS Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Perfluorobutanesulfonic acid (PFBS) | 298.9 | 79.9 | 40 |

| Perfluorohexanoic acid (PFHxA) | 312.9 | 268.9 | 12 |

| Perfluorooctanoic acid (PFOA) | 412.9 | 368.9 | 10 |

| Perfluorooctanesulfonic acid (PFOS) | 498.9 | 79.9 | 45 |

This table provides example parameters for well-studied PFAS and is intended to be representative of the technique. dtic.mil Actual parameters for this compound would require experimental optimization.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the identification of unknown or emerging PFAS for which analytical standards are not available. northumbria.ac.ukresearchgate.net Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry provide high mass accuracy, enabling the determination of elemental compositions for detected ions. acs.orgnih.gov

In suspect screening, a list of potential compounds of interest is created, and the HRMS data is searched for the exact masses of these suspected compounds. northumbria.ac.uk This approach has been successfully used to identify novel perfluoroalkyl ether carboxylic and sulfonic acids in environmental samples. acs.org A key piece of evidence in identifying these compounds was the observation of homologous series differing by repeating units such as CF₂ (m/z 49.9968) or CF₂O (m/z 65.9917). acs.org For this compound, HRMS would be critical in confirming its molecular formula (C₇H₅F₁₁O) in complex samples where it is not a targeted analyte. nih.gov Fragmentation patterns in HRMS (MS/MS) data further aid in structural elucidation, helping to distinguish between isomers. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile PFAS that are not amenable to LC-MS analysis. rsc.org These include compounds such as fluorotelomer alcohols (FTOHs) and certain neutral perfluoroalkyl ether compounds. nih.govresearchgate.net Given the "1H,1H-" designation in its name, this compound possesses a -CH₂- group adjacent to the perfluoroalkyl chain, which may impart sufficient volatility for GC analysis.

In GC-MS, samples are typically introduced into a heated inlet where they are vaporized and then separated on a chromatographic column before detection by a mass spectrometer. shimadzu.com Electron ionization (EI) is a common ionization technique in GC-MS, which produces reproducible mass spectra that can be compared against spectral libraries for compound identification. rsc.org For enhanced sensitivity and selectivity, chemical ionization (CI), in both positive (PCI) and negative (NCI) modes, can be employed. nih.gov

Table 2: Example Gas Chromatography Retention Times for Selected Organic Compounds

| Compound | Retention Time (minutes) on a specific GC column and conditions |

|---|---|

| Ethyl ether | 1.17 |

| Chloroform | 4.80 |

| Toluene | 8.89 |

Data is illustrative and sourced from a general retention time table for a specific column (InertCap 1, 30 m, 0.25 mm I.D., df=0.25 µm) and conditions. glsciences.com The retention time for this compound would be specific to the analytical conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Non-Targeted Analysis

Spectroscopic Methods for Structural Elucidation

While mass spectrometry is powerful for identification and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For organofluorine compounds like this compound, both ¹H NMR and ¹⁹F NMR are highly informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in a molecule. In this compound (CF₃(CF₂)₄CF₂CH₂OCH₃), distinct signals would be expected for the methyl (–OCH₃) and methylene (B1212753) (–CH₂–) protons. The protons on the carbon adjacent to the ether oxygen are expected to appear in the chemical shift range of 3.4-4.5 ppm. libretexts.orglibretexts.org The high electronegativity of the adjacent perfluoroalkyl group would likely shift the methylene proton signal further downfield within this range.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Ether Compounds

| Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Alkane (R-CH₂-R) | 1.2 - 1.6 |

| Protons adjacent to ether (R-CH₂-O-R) | 3.4 - 4.5 |

| Methyl ether (R-O-CH₃) | ~3.3 |

These are general ranges and the exact chemical shifts for this compound would depend on its specific electronic environment. libretexts.orgoregonstate.edu

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a particularly powerful tool for the analysis of PFAS. pfascentral.org The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, which makes it highly sensitive and allows for the differentiation of fluorine atoms in various chemical environments within a molecule. pfascentral.orgnih.gov For this compound, distinct signals would be observed for the terminal trifluoromethyl (–CF₃) group and each of the non-equivalent difluoromethylene (–CF₂–) groups along the perfluorohexyl chain. acs.orgpfascentral.org The chemical shifts in ¹⁹F NMR can serve as diagnostic indicators for identifying different classes of PFAS, including those with ether linkages. pfascentral.org

Table 4: Representative ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Groups

| Fluorine-Containing Group | Approximate Chemical Shift (δ, ppm) relative to CFCl₃ |

|---|---|

| -CF₃ | -80 to -85 |

| -CF₂- (internal) | -120 to -126 |

| -CF₂- adjacent to a different group (e.g., -CH₂) | -113 to -118 |

These values are approximate and can vary based on the molecular structure and solvent. acs.orgsioc-journal.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive and indispensable for identifying and differentiating the fluorinated carbon positions in the perfluorohexyl chain. docbrown.info With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR provides high-resolution spectra for fluorinated compounds. docbrown.infochemicalbook.com

For this compound, a distinct signal is expected for each of the six different fluorine environments (-CF₂- groups and the terminal -CF₃ group). The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). The terminal trifluoromethyl (CF₃) group usually appears around -81 ppm. The five difluoromethylene (-CF₂-) groups will have characteristic shifts, generally in the range of -115 to -127 ppm, with the group closest to the non-fluorinated part of the molecule showing the most significant shift difference. rsc.org Spin-spin coupling between adjacent, non-equivalent fluorine nuclei provides further structural confirmation. docbrown.info

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (ppm vs CFCl₃) | Multiplicity |

| -CH₂-CF₂- | ~ -115 | Triplet |

| -CF₂-CF₂-CF₂-CF₂-CF₂-CF₃ | ~ -122 to -127 | Multiplets |

| -CF₃ | ~ -81 | Triplet |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are the C-H, C-O, and C-F stretching vibrations.

The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band in the 1000 to 1300 cm⁻¹ region. rsc.org Specifically, aliphatic ethers typically show a C-O stretch between 1050 and 1150 cm⁻¹. docbrown.info The C-H stretching of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range. The most prominent feature in the FT-IR spectrum will be the very strong and broad absorption bands associated with the C-F stretching vibrations of the perfluorohexyl group, typically found in the 1100-1300 cm⁻¹ region. researchgate.net The presence of multiple C-F bonds often results in several strong peaks in this area.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (in CH₃, CH₂) | Stretch | 2850 - 3000 | Medium |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

| C-F (Perfluoroalkyl) | Stretch | 1100 - 1300 | Very Strong, Broad |

Bulk Fluorine Analysis Methods

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Measurements

Total Organic Fluorine (TOF) analysis measures the entire content of organically bound fluorine in a sample. rsc.org This is often achieved through combustion ion chromatography (CIC), where the sample is combusted to convert organic fluorine into hydrogen fluoride (B91410) (HF), which is then quantified. honeywell.commdpi.com

Extractable Organic Fluorine (EOF) is a subset of TOF and measures the fraction of organic fluorine that can be extracted from a sample using a solvent. chromatographyonline.com This method is highly relevant for non-ionic and soluble compounds like this compound. The EOF method typically involves solid-phase extraction (SPE) to isolate organofluorine compounds, followed by combustion and quantification by CIC. chemours.com The EOF approach is advantageous as it can capture all organofluorine substances extracted from a sample, not just a predefined list of analytes. researchgate.net For instance, an optimized EOF method can achieve high recovery rates (e.g., 91% for a mix of PFAS standards) and low limits of detection, around 0.2 µg/L for a 500 mL water sample. chemours.com

Adsorbable Organic Fluorine (AOF) Determination

Adsorbable Organic Fluorine (AOF) measures the portion of organic fluorine compounds that can be adsorbed onto a sorbent like activated carbon. rsc.orgepa.gov Similar to EOF, the AOF method is followed by combustion and CIC for quantification. While EOF uses solvent extraction, AOF relies on adsorption. chemours.com The AOF method has been standardized (e.g., EPA Method 1621) and is effective for aqueous matrices. epa.gov However, for certain compounds, the recovery rates can be variable. For example, an optimized AOF method showed recoveries ranging from 46-112% for individual PFAS. mdpi.com Given that this compound is a neutral molecule, its efficiency of adsorption onto activated carbon would need to be specifically validated for accurate quantification via the AOF method.

Sample Preparation and Quality Control in Environmental Matrices

The analysis of trace levels of this compound in complex environmental matrices such as water, soil, and sediment requires meticulous sample preparation and stringent quality control to ensure accurate and reliable results. researchgate.netenv.go.jp

Sample preparation is a critical step that involves extracting the target analyte from the sample matrix and removing interfering substances. researchgate.net For water samples, solid-phase extraction (SPE) is a commonly used technique. chromatographyonline.com For neutral compounds like hydrofluoroethers, polymeric sorbents such as polystyrene-divinylbenzene (SDVB) can be effective. chromatographyonline.com For soil and sediment, extraction is often performed using a solvent like acetonitrile (B52724) or methanol, sometimes assisted by ultrasonication, followed by a clean-up step using SPE. researchgate.net

Quality control (QC) is essential throughout the analytical process to minimize contamination and ensure data validity. rsc.orgenv.go.jp This includes:

Method Blanks: Analyzing a sample of a clean matrix (e.g., reagent water) to check for contamination from glassware, reagents, and instruments. epa.gov

Spiked Samples: Adding a known amount of the analyte to a sample to assess the method's recovery and the effect of the sample matrix. chemours.com

Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of the analyte to validate the accuracy of the measurement method. honeywell.com

Internal Standards: Using isotopically labeled analogs of the target analyte can help correct for variations in extraction efficiency and instrument response. researchgate.net

Given the ubiquitous nature of some fluorinated compounds, special care must be taken to avoid background contamination from laboratory equipment, as fluoropolymers are common in instrument components and labware. researchgate.netepa.gov

Applications in Advanced Materials and Processes

Integration into Fluorous Chemistry and Separation Technologies

Fluorous chemistry utilizes the unique property of highly fluorinated compounds to form a separate phase from common organic and aqueous solvents. This characteristic is the foundation for innovative separation technologies.

Fluorous biphasic catalysis is a green chemistry concept that facilitates the easy separation and recovery of expensive catalysts from reaction products. rsc.orgepa.gov In this system, a fluorous-soluble catalyst is used in a fluorous solvent, which forms a biphasic system with an organic solvent containing the reactants and products. rsc.orgepa.gov The reaction is typically carried out at a temperature where the phases are miscible, and upon cooling, the phases separate, with the catalyst retained in the fluorous phase for reuse. epa.gov

While direct studies detailing the use of Methyl 1H,1H-perfluorohexyl ether in such systems are not prevalent, its structure as a perfluoroalkyl ether suggests its potential as a component of the fluorous phase. The effectiveness of a fluorous solvent is dependent on its ability to dissolve fluorous-tagged catalysts while maintaining a distinct phase from the product-containing organic phase. Perfluoroalkyl ethers, in a general sense, are a class of compounds explored for this purpose. rsc.orgnih.gov

The chemical and thermal stability of perfluoroalkyl ethers, coupled with their unique miscibility characteristics, makes them suitable as specialized solvents in certain chemical reactions. chemicalbook.comchemicalbook.com These solvents can be particularly useful when reactants or products are sensitive to more reactive hydrocarbon-based solvents. For instance, methyl perfluorobutyl ether, a closely related compound, is noted for its use as a specialty solvent. chemicalbook.com Such fluorinated ethers can offer a non-reactive medium for syntheses conducted at elevated temperatures and pressures. chemicalbook.com

Design and Engineering of Fluorinated Polymers and Coatings

Fluorinated polymers and coatings are renowned for their exceptional surface properties and durability. The incorporation of perfluoroalkyl moieties, such as the one present in this compound, can be a strategy to impart these desirable characteristics.

Polymers and coatings containing perfluoroalkyl chains are known to exhibit low surface energy, leading to properties such as hydrophobicity and oleophobicity. These characteristics are valuable for creating self-cleaning surfaces and materials that resist staining and contamination. The chemical inertness of the C-F bond also contributes to high chemical resistance, protecting the underlying material from corrosive environments. While not directly documented for polymers derived from this compound, the principle is well-established within the field of fluoropolymers.

Perfluoroalkyl ethers can be incorporated into polymers to create materials with specific functionalities. nih.govwikipedia.org For example, the ether linkage can provide a degree of flexibility in the polymer backbone, while the perfluoroalkyl chain contributes to the chemical and thermal stability. wikipedia.org The synthesis of such polymers often involves the polymerization of monomers containing a perfluoroalkyl ether group. nih.govgoogle.comunivie.ac.atresearchgate.net These functional polymeric materials can find use in a variety of high-performance applications, from advanced sealing materials to membranes with selective permeability.

Chemical Intermediates in Industrial Syntheses

One of the documented applications of this compound is as an intermediate in the synthesis of other chemical products. lookchem.com

Specifically, it has been identified as an intermediate for dyes. lookchem.com In the synthesis of complex organic molecules like dyes, intermediates are crucial building blocks that are sequentially modified to produce the final product. nih.govresearchgate.net The incorporation of a fluorinated moiety, such as the 1H,1H-perfluorohexyl group, into a dye molecule can potentially enhance its properties, such as stability, solubility in specific media, or its coloristic characteristics.

Precursors for Novel Fluorinated Compounds and Derivatives

This compound serves as an intermediate in the synthesis of other molecules. It is noted for its application as a dye intermediate, suggesting its role as a foundational molecule for producing more complex dye structures. lookchem.com Furthermore, it is classified among pharmaceutical chemical intermediates, indicating its use in the broader chemical and pharmaceutical industries for creating a variety of products. lookchem.comchemfish.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1391033-26-3 |

| Molecular Formula | C₇H₅OF₁₁ |

| Molecular Weight | 314.10 g/mol |

| Appearance | Colourless to light yellow liquid |

| Purity | 99% |

Data sourced from Hunan chemfish Pharmaceutical co.,Ltd. lookchem.comchemfish.com

Role in Sustainable Chemical Manufacturing

Emerging Applications in Technical Fluids and Energy Systems

The distinct physical and chemical properties of fluorinated ethers make them candidates for specialized applications in thermal management and energy storage.

Development of Heat Transfer and Cleaning Fluid Formulations

While hydrofluoroethers are generally utilized as heat transfer fluids and in cleaning formulations, specific data on the application of this compound for these purposes is not available in the reviewed literature. Research in this area has focused on other related compounds such as 3-ethoxy-perfluoro(2-methylhexane) and methyl nonafluorobutyl ether. researchgate.netgoogle.com

Contributions to Electrolyte Systems in Advanced Batteries

Fluorinated ethers are gaining attention as co-solvents in electrolytes for advanced battery systems, particularly for lithium metal batteries. google.comnih.gov The inclusion of such compounds aims to enhance the performance and safety of the battery by improving the stability of the electrolyte and the quality of lithium plating and stripping during charge and discharge cycles. google.com

Research has shown that electrolytes formulated with fluorinated ethers can lead to increased capacity and longer cycle life. google.com For instance, a novel non-flammable electrolyte containing the related compound methyl nonafluorobutyl ether (MFE) has been investigated for lithium secondary batteries. researchgate.net While these studies establish a strong precedent for the utility of fluorinated ethers in battery technology, specific research detailing the contributions of this compound in electrolyte systems is still an emerging area. The principles of using methylated and fluorinated ethers to create more stable, high-voltage electrolytes suggest a potential pathway for the application of this specific compound. nih.govosti.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethoxy-perfluoro(2-methylhexane) |

| Methyl nonafluorobutyl ether (MFE) |

Computational and Theoretical Studies

Molecular Modeling and Simulation of Structure-Reactivity Relationships

Molecular modeling and simulation are powerful tools for investigating the fundamental properties of Methyl 1H,1H-perfluorohexyl ether, linking its molecular structure to its macroscopic behavior.

The intermolecular forces of hydrofluoroethers (HFEs) like this compound are complex, characterized by weak dipole-dipole interactions and dispersion forces. The highly fluorinated chain is nonpolar and hydrophobic, while the ether and methyl groups introduce a slight polarity.

Computational methods such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study these interactions. For instance, MD simulations on related HFEs in electrolyte solutions have revealed that solvent-solvent interactions, driven by the fluorous effect, can be strong, limiting the flexibility of solvent molecules to coordinate with other species dtic.mil. These simulations help in understanding the solvation structure, which is key to predicting properties like solubility and miscibility.

The flexibility of the ether linkage and the alkyl chain in this compound allows for multiple conformations. Conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is essential to identify the most stable molecular geometries. These calculations are foundational for predicting other properties, including spectroscopic signatures princeton.edu.

DFT has been successfully used to calculate the infrared (IR) spectra of various per- and polyfluoroalkyl substances (PFAS) by performing geometry-energy optimization and vibration analysis dtic.mil. A study by the US Department of Defense presented DFT-calculated IR spectra for a range of PFAS molecules, including a compound identified by CAS# 375-01-9, to build a reference database for identifying these substances in the environment dtic.mil. The calculations were typically performed using the B3LYP/6-311++g(3df,3pd) chemical model in Gaussian 16, which provides a robust basis for predicting vibrational frequencies dtic.mil. Such theoretical spectra are crucial for interpreting experimental measurements and for the remote detection of these compounds researchgate.net.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in structural elucidation. For complex molecules, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict 1H and 13C NMR spectra, which can then be compared with experimental data for verification mdpi.comresearchgate.net.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 314.10 g/mol | nih.gov |

| XLogP3-AA | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 12 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 314.01647456 Da | nih.gov |

Computational Elucidation of Reaction Mechanisms

Understanding the chemical reactions that this compound may undergo is vital for assessing its synthesis, stability, and environmental impact.

Computational chemistry can elucidate the mechanisms of chemical synthesis. For HFEs, a common synthesis route involves the reaction of a perfluorinated alcohol or its corresponding alkoxide with an alkylating agent. Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies. For example, the synthesis of a benzimidazole (B57391) derivative containing an HFE moiety involved the reaction of a chlorodifluoromethyl-substituted benzimidazole with sodium n-propoxide, a reaction that can be modeled to understand its kinetics and optimize yield copernicus.org. While specific theoretical studies on the synthesis of this compound are not prominent in the literature, the general principles of ether synthesis can be computationally investigated to understand reaction mechanisms and potential side reactions.

The environmental persistence of fluorinated compounds is a significant concern. Computational models are essential for predicting the potential degradation pathways of this compound. Hydrofluoroethers are known to have low ozone depletion potential and relatively short atmospheric lifetimes compared to chlorofluorocarbons (CFCs) lookchem.com.

The primary atmospheric degradation pathway for HFEs is initiated by reaction with hydroxyl (•OH) radicals. Computational quantum chemistry can be used to calculate the rate constants for this reaction. By modeling the transition state of the hydrogen abstraction from the methoxy (B1213986) group (–O–CH₃), researchers can predict the atmospheric lifetime of the compound. Group contribution models, developed using large datasets of related compounds, can also provide estimates for properties like atmospheric lifetime dtu.dk. For related fluorotelomer alcohols, studies have combined experimental measurements with molecular simulation techniques to understand their properties, which is an approach that can be extended to model the degradation of HFEs uevora.pt.

Development of Predictive Environmental Fate Models

Predictive models are crucial for assessing the large-scale environmental impact of chemicals like this compound. These models simulate the transport and transformation of substances through various environmental compartments, including air, water, and soil.

Contaminant fate models (CFMs), also known as environmental exposure models, predict the distribution of chemicals in river catchments by considering transport, degradation, and removal processes copernicus.orgcopernicus.org. Models like HydroFATE are designed to estimate surface-water concentrations of domestically used substances on a global scale egu.eucopernicus.org. They incorporate data on population density, wastewater treatment, and river hydrology to predict environmental concentrations egu.eu.

These models can be classified into several types, including material flow analysis models (MFAMs), multimedia compartmental models (MCMs), and spatial river/watershed models (SRWMs) nih.govmdpi.com. While these models have been applied to a wide range of contaminants, including pharmaceuticals and nanomaterials, their application to specific HFEs like this compound would require specific input parameters, such as its degradation rates and partitioning coefficients (e.g., K_ow), which can themselves be predicted using computational methods. The development and application of such models are essential for proactive environmental risk assessment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of a molecule with its physicochemical properties. For this compound, QSPR models can predict key environmental parameters that govern its fate and transport. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

Methodology and Descriptors:

QSPR models for fluorinated compounds often employ a range of molecular descriptors. These descriptors are numerical values that characterize the topology, geometry, and electronic properties of the molecule. For a compound like this compound, relevant descriptors would include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic structure, such as orbital energies (e.g., HOMO and LUMO) and charge distributions.

Geometric descriptors: These relate to the 3D structure of the molecule, including its volume and surface area.

The development of a QSPR model involves establishing a mathematical relationship between these descriptors and a specific property, such as the octanol-water partition coefficient (log Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), or the Henry's Law constant (H). This is typically achieved through statistical methods like multiple linear regression (MLR).

Predicted Environmental Parameters:

| Property | Predicted Value | Significance in Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 2.8 - 4.6 (estimated for short-chain PFAAs) | Indicates the tendency of the compound to partition between an organic phase (like lipids in organisms) and water. A higher value suggests a greater potential for bioaccumulation. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.7 - 3.6 (estimated for short-chain PFAAs) | Describes the chemical's tendency to adsorb to organic matter in soil and sediment. A higher value indicates less mobility in soil and a higher likelihood of being found in soil and sediment. |

| Henry's Law Constant (H) | Low (qualitative estimate) | Represents the partitioning of a chemical between air and water. A low value suggests that the compound will predominantly reside in the water phase rather than volatilizing into the atmosphere. |

| Water Solubility | >20 g/L (estimated for short-chain PFAAs) | A measure of the maximum amount of the chemical that can dissolve in water. High water solubility suggests a potential for transport in aqueous systems. |

These values are estimations for short-chain perfluoroalkyl acids (PFAAs) and provide an indication of the expected range for this compound. nih.gov

The predicted low Henry's Law constant and high water solubility suggest that this compound is likely to be found predominantly in aquatic environments and has a low tendency to volatilize into the atmosphere. Its estimated log Kow and log Koc values fall in a range that suggests a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.

Transport Modeling in Complex Environmental Systems

Transport models use the physicochemical properties, such as those predicted by QSPR, to simulate the movement and distribution of a chemical in various environmental compartments, including air, water, soil, and biota. For this compound, these models are essential for understanding its long-range transport potential and its distribution in complex ecosystems.

Key Transport Processes:

The environmental transport of this compound is governed by several key processes:

Advection: The transport of the substance with the bulk flow of a fluid, such as a river current or groundwater flow.

Dispersion: The spreading of the substance due to variations in flow velocity within a medium.

Diffusion: The movement of the substance from an area of higher concentration to an area of lower concentration.

Inter-media Transport: The transfer of the substance between different environmental compartments, such as from water to sediment or from soil to groundwater. The rates of these transfers are influenced by the compound's partitioning coefficients.

Modeling Approaches:

Various models can be used to simulate the environmental transport of chemicals. A common approach for screening-level assessments is the use of multimedia fugacity models. epa.govepisuite.dev These models divide the environment into a series of well-mixed compartments and use the principle of fugacity (the "escaping tendency" of a chemical) to describe the equilibrium distribution of the substance among these compartments.

Predicted Environmental Distribution:

Based on the estimated physicochemical properties, a Level III fugacity model, like the one included in the US EPA's EPI Suite™, can predict the steady-state distribution of this compound in a model environment. chemsafetypro.comepa.govepisuite.dev

| Environmental Compartment | Predicted Distribution | Dominant Transport Pathways |

| Water | High | Due to its high water solubility and low Henry's Law constant, the compound is expected to primarily reside in the water column. Transport would be dominated by advection and dispersion in surface waters and groundwater. |

| Soil | Moderate | Sorption to organic carbon is a key retention mechanism. Transport within the soil would be influenced by water infiltration and the compound's Koc value. Leaching to groundwater is a potential pathway. |

| Sediment | Moderate | Partitioning from the water column to sediment is expected. The extent of accumulation depends on the organic carbon content of the sediment. |

| Air | Low | Due to its low estimated vapor pressure and Henry's Law constant, atmospheric transport is not expected to be a major pathway. |

| Biota | Moderate | The estimated log Kow suggests a potential for bioaccumulation in aquatic organisms. |

The transport of short-chain per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, is influenced by both hydrophobic interactions and electrostatic interactions. researchgate.netnih.gov The ether linkage in the molecule may also affect its environmental behavior compared to perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs) of similar chain length. Research on the transport of long- and short-chain PFAS indicates that shorter-chain compounds are generally more mobile in soil and water. researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Methyl 1H,1H-perfluorohexyl ether with high purity?

- Methodology : Synthesis typically involves hydrolysis of intermediates like 2-(perfluorohexyl)ethyl iodide, followed by purification via fractional distillation or chromatography. Critical steps include controlling reaction temperature (<50°C) to prevent decomposition and using anhydrous conditions to avoid side reactions. Post-synthesis, purity validation via GC-MS or NMR is essential .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm fluorine and hydrogen environments, respectively. NMR helps identify carbon backbone connectivity (e.g., distinguishing ether linkages) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ions and fragmentation patterns to validate molecular weight and functional groups .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

- Critical Properties :

- Hydrophobicity : Measured via contact angle analysis (>110° for water), making it suitable for hydrophobic coatings .

- Thermal Stability : TGA data shows decomposition onset at ~200°C under nitrogen, critical for high-temperature applications .

- Solubility : Miscible in fluorinated solvents (e.g., perfluorohexane) but immiscible in polar solvents like water or ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying atmospheric conditions?

- Methodology : Conduct controlled TGA-DSC experiments comparing inert (N) vs. oxidative (O) atmospheres. Discrepancies often arise from trace moisture or oxygen in earlier studies. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to quantify activation energy differences and identify degradation pathways .

Q. What strategies optimize this compound’s performance in fluorosurfactant formulations?

- Methodology :

- Structure-Activity Relationships : Modify the perfluoroalkyl chain length (C6 vs. C8) to balance surface tension reduction (measured via Du Noüy ring method) and environmental persistence.

- Co-surfactant Blending : Combine with hydrocarbon surfactants (e.g., SDS) to enhance micelle stability, monitored via dynamic light scattering (DLS) .

Q. What challenges arise when incorporating this compound into polymer matrices, and how can they be mitigated?

- Methodology :

- Compatibilization Issues : Use block copolymers (e.g., PEG-PFOE) to improve dispersion in polar polymers like PMMA. Characterize via SEM/EDS to confirm homogeneity.

- Curing Interference : For epoxy systems, pre-functionalize the ether with reactive groups (e.g., acrylates) to avoid inhibition during crosslinking .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility reports of this compound in semi-polar solvents like acetone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.